5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with a carboxamide group substituted with a 2-(2-methoxyethoxy)ethyl chain. Such structural features make it a valuable molecule in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide typically involves multiple steps:
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Halogenation: : The starting material, pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 6 positions, respectively. This can be achieved using bromine and chlorine gas or their respective halogenating agents under controlled conditions.
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Carboxylation: : The halogenated pyridine is then subjected to carboxylation to introduce the carboxamide group at the 3 position. This step often involves the use of carbon dioxide or carboxylating reagents in the presence of a catalyst.
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Substitution: : The final step involves the substitution of the carboxamide group with the 2-(2-methoxyethoxy)ethyl chain. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carboxamide group, converting it into an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its halogenated pyridine ring serves as a versatile scaffold for further functionalization.
Biology
In biological research, this compound can be used to study the effects of halogenated pyridines on cellular processes. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Researchers explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and the carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-chloropyridine-3-carboxamide: Lacks the 2-(2-methoxyethoxy)ethyl chain, making it less versatile in certain applications.
6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-bromo-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
The presence of both bromine and chlorine atoms, along with the 2-(2-methoxyethoxy)ethyl chain, makes 5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide unique
Properties
IUPAC Name |
5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O3/c1-17-4-5-18-3-2-14-11(16)8-6-9(12)10(13)15-7-8/h6-7H,2-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKAAHDCWVMAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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